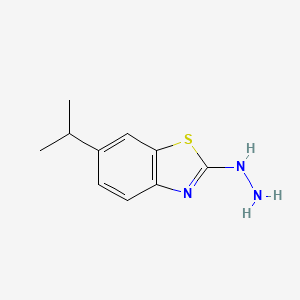

2-Hydrazino-6-isopropyl-1,3-benzothiazole

Description

Significance of Benzothiazole (B30560) and Hydrazine (B178648) Scaffolds in Heterocyclic Chemistry

The foundational structure of 2-Hydrazino-6-isopropyl-1,3-benzothiazole is built from two moieties of considerable importance in chemistry: benzothiazole and hydrazine.

The benzothiazole scaffold is a prominent heterocyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. tandfonline.com This core structure is a constituent of numerous compounds that exhibit a wide spectrum of biological activities, making it a privileged scaffold in medicinal chemistry. tandfonline.comnih.gov Researchers have extensively studied benzothiazole derivatives and found them to possess pharmacological properties including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, antioxidant, and antiviral activities. benthamdirect.comresearchgate.netingentaconnect.com The versatility of the benzothiazole ring allows for structural modifications at various positions, enabling the synthesis of diverse derivatives with tailored therapeutic applications. benthamdirect.comresearchgate.net

The hydrazine scaffold and its derivatives are a critical class of compounds in organic synthesis, valued for their diverse reactivity. nbinno.com Hydrazine derivatives can function as nucleophiles, reducing agents, and essential building blocks for constructing nitrogen-containing heterocyclic systems such as pyrazoles, pyridazines, and triazoles. nbinno.com The ability of the hydrazine group to participate in condensation reactions makes it invaluable for creating more complex molecular architectures. nbinno.com Organic acid hydrazides, which contain the -C(=O)-NH-NH2 functional group, are particularly important intermediates for the synthesis of various heterocyclic compounds and often possess a range of biological activities themselves. mdpi.com

Overview of the 2-Hydrazino-1,3-benzothiazole Subclass within Organic Synthesis

Within the larger family of benzothiazoles, the 2-hydrazino-1,3-benzothiazole subclass serves as a key synthetic intermediate. researchgate.netchemicalpapers.com These compounds are typically synthesized by reacting a precursor, such as 2-mercaptobenzothiazole (B37678) or a 2-aminobenzothiazole (B30445) derivative, with hydrazine hydrate (B1144303). researchgate.net

The primary utility of the 2-hydrazino group is its reactivity. It can readily react with aldehydes and ketones to form stable hydrazone derivatives. researchgate.net This reaction provides a straightforward method for creating large libraries of new molecules where different aromatic or aliphatic groups can be appended to the benzothiazole core via the hydrazone linkage. researchgate.net These resulting hydrazones are then frequently screened for various biological activities. For instance, studies have shown that 2-hydrazinobenzothiazole (B1674376) linked to arylidene moieties can exhibit promising antibacterial activity. researchgate.net The synthesis of these derivatives is a common strategy in drug discovery programs aimed at developing new therapeutic agents.

Table 2: General Biological Activities Associated with the Benzothiazole Scaffold

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi. | nih.govresearchgate.net |

| Anticancer | Shows potential in inhibiting the growth of tumor cells. | nih.govbenthamdirect.com |

| Anti-inflammatory | Demonstrates ability to reduce inflammation. | tandfonline.comresearchgate.net |

| Anticonvulsant | Exhibits activity in controlling seizures. | nih.govresearchgate.net |

| Antioxidant | Capable of neutralizing harmful free radicals. | nih.govbenthamdirect.com |

| Antiviral | Shows potential against various viral agents. | nih.govbenthamdirect.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-propan-2-yl-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-6(2)7-3-4-8-9(5-7)14-10(12-8)13-11/h3-6H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOBNKLISUTFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401261720 | |

| Record name | 2-Hydrazinyl-6-(1-methylethyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872696-04-3 | |

| Record name | 2-Hydrazinyl-6-(1-methylethyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872696-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl-6-(1-methylethyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazino 6 Isopropyl 1,3 Benzothiazole and Its Analogues

Established Synthetic Pathways for 2-Hydrazinobenzothiazoles

The foundational methods for synthesizing the 2-hydrazinobenzothiazole (B1674376) core rely on robust and well-documented chemical transformations. These pathways primarily utilize either 2-chlorobenzothiazole (B146242) as a reactive intermediate or, more commonly, build the heterocyclic system from arylthiourea precursors.

Synthesis from 2-Chlorobenzothiazole Precursors

While direct nucleophilic substitution on a 2-chlorobenzothiazole with hydrazine (B178648) is chemically plausible, a more frequently documented and reliable pathway involves the conversion of the more accessible 2-aminobenzothiazoles. A key process, described as an "exchange amination," facilitates the preparation of 2-hydrazinobenzothiazoles from their 2-amino counterparts. This reaction is typically performed by heating the 2-aminobenzothiazole (B30445) with hydrazine hydrate (B1144303) in the presence of an acid catalyst. High-boiling point solvents, such as ethylene (B1197577) glycol or diethylene glycol monomethyl ether, are often employed to achieve the necessary reaction temperatures, which can range from 110°C to 140°C. The presence of an acid, like hydrochloric acid or acetic acid, is crucial for facilitating the exchange of the amino group for the hydrazino group.

Another established route begins with 2-mercaptobenzothiazole (B37678). This commercially available starting material can be converted to 2-hydrazinobenzothiazole by refluxing with hydrazine hydrate in a solvent like ethanol (B145695). This reaction proceeds via a nucleophilic substitution mechanism where the hydrazino group displaces the thiol group.

Multi-step Synthesis via Arylthiourea and 2-Aminobenzothiazole Intermediates

A cornerstone in the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction, which involves the oxidative cyclization of an N-arylthiourea. The required arylthiourea is typically prepared by reacting a substituted aniline (B41778) with a thiocyanate (B1210189) salt (such as sodium, potassium, or ammonium (B1175870) thiocyanate). The subsequent cyclization to form the 2-aminobenzothiazole ring is classically achieved using bromine in a solvent like chloroform (B151607) or acetic acid. Modern variations may use other oxidizing agents like sulfuryl chloride.

Once the 2-aminobenzothiazole intermediate is secured, it is converted to the target 2-hydrazino derivative. This transformation is reliably accomplished by heating the 2-aminobenzothiazole with an excess of hydrazine hydrate. A U.S. patent details this process, highlighting the use of ethylene glycol as a solvent and temperatures around 140°C for several hours to ensure complete reaction and high yields. The addition of an acid catalyst can improve reaction efficiency, and the final product often crystallizes upon cooling and dilution with water.

Specific Synthetic Approaches for 6-Substituted-2-hydrazino-1,3-benzothiazoles

The synthesis of specifically substituted analogues, such as 2-Hydrazino-6-isopropyl-1,3-benzothiazole, follows the general pathways, with the substitution pattern being introduced via the starting aniline.

Preparation of 6-Isopropyl-2-hydrazino-1,3-benzothiazole

The synthesis of this compound is a two-step process starting from 4-isopropylaniline.

Synthesis of 2-Amino-6-isopropylbenzothiazole: The first step is the formation of the corresponding N-(4-isopropylphenyl)thiourea. This intermediate is then subjected to oxidative cyclization, consistent with the Hugershoff synthesis, to yield 2-amino-6-isopropylbenzothiazole. This reaction typically employs an oxidizing agent like bromine in acetic acid.

Conversion to this compound: The resulting 2-amino-6-isopropylbenzothiazole is then converted to the final product by reaction with hydrazine hydrate. Based on established procedures for other 6-alkyl-substituted analogues, this step involves heating the amino precursor with hydrazine hydrate in a high-boiling solvent like ethylene glycol. For instance, the synthesis of the analogous 6-methyl derivative involves refluxing 2-amino-6-methylbenzothiazole (B160888) with 85% hydrazine hydrate in ethylene glycol for several hours. A similar protocol is applicable for the 6-isopropyl derivative, with expected high yields.

Alternative Routes for Substituted Hydrazinobenzothiazole Analogues

Alternative synthetic strategies provide access to a variety of substituted hydrazinobenzothiazoles. The reaction of substituted 2-mercaptobenzothiazoles with hydrazine hydrate serves as a viable route. For example, refluxing 2-mercaptobenzothiazole with 80% hydrazine hydrate for four hours yields 2-hydrazinobenzothiazole in high purity. This method is applicable to substituted versions, provided the corresponding substituted 2-mercaptobenzothiazole is available.

The synthesis of various 6-substituted analogues, including 6-fluoro and 6-chloro derivatives, has been well-documented. The general method involves the reaction of the appropriate 6-substituted-2-aminobenzothiazole with hydrazine hydrate. The reaction conditions are typically robust, involving the addition of concentrated HCl to hydrazine hydrate at low temperatures, followed by the addition of the aminobenzothiazole and ethylene glycol, and subsequent refluxing for several hours.

The following table summarizes the synthesis of various substituted 2-hydrazinobenzothiazoles from their corresponding 2-amino precursors.

| Substituent (R) | Starting Material | Reagents & Conditions | Yield | Reference |

| H | 2-Aminobenzothiazole | Hydrazine hydrate, Hydrazine monohydrochloride, Ethylene glycol, 140°C, 2h | 90.6% | |

| 4-Methyl | 4-Methyl-2-aminobenzothiazole | 85% Hydrazine hydrate, Ethylene glycol, 140°C, 2h | 93% | |

| 4-Chloro | 4-Chloro-2-aminobenzothiazole | 85% Hydrazine hydrate, Conc. HCl, Diethylene glycol monomethyl ether, 110-120°C, 22h | 78% | |

| 6-Methyl | 2-Amino-6-methylbenzothiazole | 85% Hydrazine hydrate, Ethylene glycol, Reflux, 4h, 60°C | 43% | |

| 6-Fluoro | 2-Amino-6-fluorobenzothiazole | Hydrazine hydrate, Conc. HCl, Ethylene glycol, Reflux, 3h | - | |

| 6-Chloro | 6-Chloro-2-aminobenzothiazole | 99% Hydrazine hydrate, Conc. HCl, Ethylene glycol, Reflux, 3h | - |

Modern Synthetic Techniques and Principles

Modern synthetic chemistry emphasizes the use of techniques that increase efficiency, reduce reaction times, and minimize environmental impact, often referred to as "green chemistry". In the context of benzothiazole (B30560) synthesis, microwave-assisted synthesis has emerged as a powerful tool.

Microwave irradiation provides rapid and efficient heating of polar molecules, leading to significant rate enhancements compared to conventional heating methods. This technique often results in higher yields, shorter reaction times (minutes instead of hours), and cleaner reactions with fewer byproducts. For instance, the synthesis of various heterocyclic systems, including those related to the benzothiazole scaffold, has been shown to be significantly more efficient under microwave conditions. These methods can often be performed under solvent-free conditions, further enhancing their green credentials by reducing waste. The application of microwave-assisted synthesis to the preparation of 2-hydrazinobenzothiazole derivatives and their precursors represents a significant advancement over classical thermal methods, offering both economic and environmental benefits.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enable reactions that are inefficient under conventional heating. The synthesis of benzothiazole derivatives has significantly benefited from this technology, which dramatically reduces reaction times from hours to minutes. semanticscholar.org

A common pathway to 2-hydrazinobenzothiazoles involves the reaction of a 2-halobenzothiazole or 2-mercaptobenzothiazole with hydrazine hydrate. While traditionally performed under reflux for extended periods, microwave irradiation offers a rapid and efficient alternative. For instance, the synthesis of 2-hydrazinobenzothiazole from 2-mercaptobenzothiazole and hydrazine hydrate can be expedited under microwave conditions. researchgate.net

Furthermore, the derivatization of the 2-hydrazino group is also amenable to microwave assistance. The condensation of 2-hydrazinobenzothiazoles with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones is a key transformation. Research has demonstrated that these reactions, when performed in a microwave oven, often require minimal or no solvent and are completed in a fraction of the time needed for conventional methods. researchgate.net

One notable protocol involves the cyclocondensation of 2-aminothiophenols with aldehydes, promoted by agents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), under microwave irradiation to form the benzothiazole core in a one-pot manner. ias.ac.in While this directly yields 2-substituted benzothiazoles, subsequent functionalization to introduce the hydrazino group can be envisioned. Another example is the microwave-assisted synthesis of benzothiazolo[3,2-α]-s-triazine derivatives, which starts from 2-aminobenzothiazoles. These multi-step sequences, where individual steps are accelerated by microwave energy, highlight the versatility of the technology. semanticscholar.org For example, the reaction of 2-benzylidenoimino-6-substituted-benzothiazoles with ammonium thiocyanate in dioxane under microwave irradiation at 160W completes in 1.5 to 2 minutes, a significant improvement over the 4 to 6 hours required by conventional heating. semanticscholar.org

| Reaction | Starting Materials | Conditions (Conventional) | Conditions (Microwave) | Yield Improvement | Reference |

|---|---|---|---|---|---|

| Cyclisation of 2-benzylidenoimino-6-substituted-benzothiazole | 2-benzylidenoimino-6-substituted-benzothiazole, Ammonium thiocyanate | 4-6 hours, Reflux | 1.5-2 minutes, 160W | Improved yields | semanticscholar.org |

| Cyclocondensation | 2-Aminothiophenols, Aldehydes | Not specified | One-pot, PIFA promoted | Good to excellent yields | ias.ac.in |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | Amide derivatives, Hydrazines | > 4 hours | 1 minute | 85% yield | nih.gov |

Green Chemistry Approaches in Benzothiazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. nih.govbohrium.com For benzothiazoles, this often involves the use of environmentally benign solvents, reusable catalysts, and catalyst-free conditions.

A significant green approach is the use of water or glycerol (B35011) as the reaction medium. rsc.orgnih.gov Water is a desirable solvent due to its non-toxic and non-flammable nature. An efficient, one-step synthesis of benzothiazole-2-thiols has been developed by the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water, which proceeds without the need for a metal catalyst. rsc.org Similarly, glycerol has been employed as a green solvent for the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes at ambient temperature, completely avoiding the need for a catalyst. nih.gov

The development of heterogeneous and reusable catalysts is another cornerstone of green benzothiazole synthesis. Catalysts like tin(IV) pyrophosphate (SnP₂O₇) have been used for the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes, achieving high yields (87–95%) in very short reaction times (8–35 minutes). nih.gov A key advantage is the ability to recover and reuse the catalyst multiple times without significant loss of activity. nih.gov Other green catalytic systems include the use of copper sulfate (B86663) in aqueous media for the synthesis of benzothiazole-2-thiol derivatives. orgchemres.org

| Product Type | Reactants | Solvent | Catalyst/Conditions | Key Green Feature | Reference |

|---|---|---|---|---|---|

| 2-Arylbenzothiazoles | 2-Aminothiophenol, Aromatic aldehydes | Glycerol | Catalyst-free, Ambient temperature | Biodegradable solvent, no catalyst | nih.gov |

| Benzothiazole-2-thiols | 2-Aminothiophenols, Tetramethylthiuram disulfide (TMTD) | Water | Metal/ligand-free | Aqueous medium, catalyst-free | rsc.org |

| Benzothiazoles | 2-Aminothiophenol, Aromatic aldehydes | Not specified (likely solvent-free or minimal) | SnP₂O₇ (reusable) | Reusable heterogeneous catalyst | nih.gov |

| Benzothiazole-2-thiol derivatives | Aromatic amine, Potassium isopropyl xanthate | Water/Glycerol | Copper sulfate (CuSO₄) | Green solvents, inexpensive catalyst | orgchemres.org |

One-Pot and Atom-Economy Processes for Benzothiazole Derivatization

One-pot syntheses and reactions with high atom economy are central to modern, sustainable chemical manufacturing. primescholars.comscranton.edu These processes minimize waste by incorporating the maximum number of atoms from the reactants into the final product and reduce the need for intermediate purification steps, saving time, solvents, and resources. mdpi.comnih.gov

The synthesis of thiazole (B1198619) derivatives, including benzothiazoles, has been a fertile ground for the development of such efficient processes. A facile one-pot synthesis of 2-aminothiazole (B372263) derivatives has been developed via an α-bromination/cyclization process starting from aromatic methyl ketones and thioureas in the presence of copper(II) bromide. clockss.org While this applies to the broader thiazole class, the principles are translatable to benzothiazole systems.

For benzothiazoles specifically, multicomponent reactions (MCRs) represent a powerful one-pot strategy. An example is the three-component reaction of 2-aminobenzothiazole, indole-3-carbaldehyde, and arylisonitriles, using P₂O₅ on SiO₂ as an acid catalyst, to produce complex imidazo2,1-bbenzothiazoles. mdpi.com This approach is valued for its operational simplicity, ecological safety, and the use of a stable, low-toxicity catalyst. mdpi.com

Atom economy is particularly high in addition and rearrangement reactions. scranton.edu The synthesis of 2-(arylthio)benzothiazoles via direct sulfanylation of the C2–H bond in benzothiazole by disulfides, using nanosized Fe₃O₄ particles as a catalyst, exemplifies an atom-economical approach. mdpi.com This method is advantageous due to the small quantity of a recyclable catalyst and the absence of an inert atmosphere. mdpi.com The development of one-pot, multi-step reactions, often performed under solvent-free conditions with catalytic reagents, is a key trend in the synthesis of biologically relevant benzothiazole derivatives. mdpi.comnih.gov

| Reaction Type | Reactants | Catalyst/Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| One-Pot α-Bromination/Cyclization | Aromatic methyl ketones, Thioureas | Copper(II) bromide | 2-Aminothiazole derivatives | Avoids isolation of bromo-intermediate | clockss.org |

| Three-Component Reaction | 2-Aminobenzothiazole, Indole-3-carbaldehyde, Arylisonitriles | P₂O₅/SiO₂ | 3-Aminoimidazo2,1-bbenzothiazoles | High convergence, operational simplicity | mdpi.com |

| Direct C-H Sulfanylation | Benzothiazole, Disulfides | Nanosized Fe₃O₄ | 2-(Arylthio)benzothiazoles | High atom economy, recyclable catalyst | mdpi.com |

| One-Pot Three-Component | 2-(2-benzylidene hydrazinyl)-4-methylthiazole, Thiosemicarbazide, etc. | HCl (catalytic) | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | Efficient assembly of complex hydrazones | nih.gov |

Chemical Reactivity and Derivatization of 2 Hydrazino 6 Isopropyl 1,3 Benzothiazole

Reactions at the Hydrazine (B178648) Moiety

The hydrazine group, with its two nucleophilic nitrogen atoms, is the primary site for many chemical transformations, leading to a wide array of derivatives.

The reaction of 2-hydrazinobenzothiazole (B1674376) analogues with various one-carbon electrophiles is a well-established method for the synthesis of the fused researchgate.netresearchgate.netchemicalpapers.comtriazolo[3,4-b] researchgate.netnih.govbenzothiazole (B30560) system. nih.govgoogle.com This tricyclic structure is of significant interest in medicinal chemistry. The cyclocondensation is typically achieved by heating the 2-hydrazinobenzothiazole with reagents such as formic acid, formamide (B127407), or carbon disulfide. nih.gov

For instance, the reaction of 2-hydrazinobenzothiazole with formic acid or formamide yields the parent, unsubstituted benzo chemicalpapers.comresearchgate.netthiazolo[2,3-c] researchgate.netresearchgate.netchemicalpapers.comtriazole. nih.gov When carbon disulfide is used as the C1-synthon, it leads to the formation of the corresponding 3-mercapto derivative. nih.gov Furthermore, reaction with acid chlorides can be employed to introduce various substituents at the 3-position of the triazole ring. nih.gov Another approach involves treating 2-hydrazinobenzothiazole with triethyl orthoformate in the presence of an acid catalyst to achieve cyclization. researchgate.net

Table 1: Examples of Cyclocondensation Reactions on 2-Hydrazinobenzothiazole Analogues

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| 2-Hydrazinobenzothiazole | Formic Acid | Benzo chemicalpapers.comresearchgate.netthiazolo[2,3-c] researchgate.netresearchgate.netchemicalpapers.comtriazole | nih.gov |

| 2-Hydrazinobenzothiazole | Carbon Disulfide | Benzo chemicalpapers.comresearchgate.netthiazolo[2,3-c] researchgate.netresearchgate.netchemicalpapers.comtriazole-3-thiol | nih.gov |

| 2-Hydrazinobenzothiazole | Triethyl Orthoformate | Benzo chemicalpapers.comresearchgate.netthiazolo[2,3-c] researchgate.netresearchgate.netchemicalpapers.comtriazole | researchgate.net |

This table presents data for the general 2-hydrazinobenzothiazole scaffold, as specific examples for the 6-isopropyl derivative were not detailed in the provided search results.

The terminal amino group of the hydrazine moiety readily undergoes condensation reactions with the carbonyl group of aldehydes and ketones. This reaction, typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695), often with a few drops of an acid catalyst such as glacial acetic acid, yields the corresponding benzothiazol-2-yl-hydrazone derivatives. researchgate.net This transformation is a variation of imine formation. libretexts.orglibretexts.org

The synthesis of these hydrazones is a cornerstone of benzothiazole chemistry, providing a versatile platform for further molecular elaboration. A wide range of aromatic and aliphatic aldehydes and ketones can be utilized in this reaction. researchgate.net

Table 2: Synthesis of Hydrazone Derivatives from 2-Hydrazinobenzothiazole Analogues

| Hydrazine Derivative | Carbonyl Compound | Solvent/Conditions | Resulting Hydrazone | Reference |

|---|---|---|---|---|

| 2-Hydrazinobenzothiazole | Various Aromatic Aldehydes | Not Specified | Azomethine derivatives (Schiff bases) | researchgate.net |

| 2-Hydrazino-6-fluorobenzothiazole | Substituted Acetophenones | Ethanol / Reflux | 2-Substituted hydrazino-6-fluoro-1,3-benzothiazole derivatives | Not specified in source |

This table illustrates the general reaction scope using various substituted 2-hydrazinobenzothiazoles, as specific examples for the 6-isopropyl derivative were not detailed in the provided search results.

Beyond cyclization and condensation, the hydrazine group can undergo other significant transformations. One such reaction is acylation. The reaction of 2-hydrazinobenzothiazole with dicarboxylic acid anhydrides, such as phthalic or maleic anhydride (B1165640), in ethanol yields N'-substituted monohydrazides of the corresponding dicarboxylic acids. chemicalpapers.com These products can be further treated with acetic anhydride to induce cyclization and N-acetylation. chemicalpapers.com

Additionally, the hydrazine moiety can be a precursor for other functional groups. While the direct oxidation of 2-hydrazinobenzothiazole itself is not detailed, aromatic hydrazide derivatives can be oxidized to the corresponding diazenes using reagents like oxoammonium salts. odu.edu The hydrazones formed from carbonyl compounds can be reduced to alkanes under basic conditions, a transformation known as the Wolff-Kishner reduction. libretexts.orglibretexts.org

Reactions Involving the Benzothiazole Ring System

While reactions at the hydrazine group are more common, the benzothiazole nucleus itself can also participate in chemical reactions, particularly substitution reactions on both the benzene (B151609) and thiazole (B1198619) rings.

Electrophilic aromatic substitution on the benzene portion of the benzothiazole ring is a key method for introducing new substituents. researchgate.net The position of substitution is directed by the existing groups on the ring. The hydrazine group at position 2 is an activating group, tending to direct incoming electrophiles to the ortho and para positions relative to the fusion point (positions 7 and 5, respectively). In the case of 2-Hydrazino-6-isopropyl-1,3-benzothiazole, the isopropyl group at position 6 is also an activating, ortho-para directing group, reinforcing substitution at positions 5 and 7. Therefore, electrophilic attack is anticipated to occur preferentially at the C5 and C7 positions of the benzene ring.

Studies on the bromination of various aminobenzothiazoles in chloroform (B151607) have shown that the reactivity and orientation of substitution are influenced by the position of the amino group. chemicalpapers.com For example, 6-aminobenzothiazole (B108611) undergoes bromination at the 5- and 7-positions. chemicalpapers.com

The thiazole part of the benzothiazole system can undergo nucleophilic substitution, which typically occurs at the C2 position. nih.gov The susceptibility of the C2 position to nucleophilic attack is evident in the common synthetic routes to 2-hydrazinobenzothiazole itself. For instance, it can be prepared by reacting 2-mercaptobenzothiazole (B37678) with hydrazine hydrate (B1144303), where the hydrazine displaces the mercapto group. researchgate.netsemanticscholar.org Similarly, an exchange amination process, where 2-aminobenzothiazole (B30445) is heated with hydrazine in the presence of an acid catalyst, results in the displacement of the amino group to form the 2-hydrazino product. google.com These reactions underscore that the C2 carbon is electrophilic and can be attacked by nucleophiles, particularly when a suitable leaving group is present.

Modifications at the Isopropyl Group or other Alkyl Chains

The functionalization of alkyl chains, such as the isopropyl group at the C6 position of the benzothiazole core, offers a pathway to modulate the molecule's physicochemical properties. While direct studies on the modification of the isopropyl group on this compound are not extensively documented in publicly available research, the reactivity can be inferred from established principles of organic chemistry, particularly the reactions of alkyl-substituted benzene rings.

The isopropyl group possesses a tertiary benzylic hydrogen atom, which is particularly susceptible to radical substitution reactions due to the resonance stabilization of the resulting benzylic radical.

Benzylic Halogenation:

A primary method for functionalizing the isopropyl group is through radical halogenation, typically using bromine or chlorine. This reaction selectively replaces a benzylic hydrogen with a halogen atom. N-Bromosuccinimide (NBS) is a preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions. libretexts.org The reaction is initiated by light (UV) or a radical initiator.

The mechanism proceeds via a radical chain reaction:

Initiation: Homolytic cleavage of the bromine-bromine bond to form two bromine radicals.

Propagation: A bromine radical abstracts the benzylic hydrogen from the isopropyl group, forming a stable tertiary benzylic radical and hydrogen bromide (HBr). This radical then reacts with a molecule of Br₂ (or NBS) to form the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction concludes when radicals combine.

The primary product of such a reaction on the 6-isopropyl-benzothiazole core would be a 6-(2-bromo-2-propanyl)-1,3-benzothiazole derivative. This newly introduced halogen can then serve as a versatile handle for subsequent nucleophilic substitution or elimination reactions, enabling the introduction of a wide array of functional groups (e.g., -OH, -CN, -OR, -NHR).

Formation of Hybrid and Conjugate Molecular Architectures

The benzothiazole scaffold is a highly valued building block in the design of hybrid molecules, where two or more distinct pharmacophores or functional moieties are covalently linked to create a single molecular entity. researchgate.net This strategy aims to produce compounds with synergistic or multi-target activity. The 2-hydrazino group and the benzothiazole nucleus itself provide reactive sites for the construction of these complex architectures. nih.govnih.gov

Research has demonstrated the synthesis of numerous benzothiazole-containing hybrids by linking the core structure to other heterocyclic systems like profens, triazoles, β-lactams, oxadiazoles (B1248032), and pyridines. nih.govnih.govmdpi.comnih.gov

Strategies for Hybrid Molecule Synthesis:

Amide Coupling: The amino group of 2-aminobenzothiazole derivatives can be coupled with carboxylic acids to form amide linkages. A notable example is the synthesis of benzothiazole-profen hybrid amides, where the anti-inflammatory profen moiety is linked to the benzothiazole core using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC). mdpi.comnih.gov

Click Chemistry: The introduction of an azide (B81097) or alkyne function onto the benzothiazole scaffold allows for the use of "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link with other molecules. This has been used to create benzothiazole-triazole hybrids. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. Benzothiazole derivatives can be used as components in these reactions to generate diverse hybrid structures, such as spiro compounds or other complex heterocyclic systems. nih.govresearchgate.net

Cyclocondensation Reactions: The hydrazino group (-NHNH₂) of the title compound is a potent binucleophile. It can react with various dicarbonyl compounds or their equivalents to form new heterocyclic rings, such as pyrazoles or pyridazinones, fused or linked to the benzothiazole core.

The following table summarizes selected examples of benzothiazole-based hybrid molecular architectures found in scientific literature.

| Benzothiazole Precursor | Reactant(s) | Synthetic Strategy | Resulting Hybrid Architecture |

| 2-Aminobenzothiazole | Profens (e.g., Ketoprofen, Ibuprofen) | Amide coupling (DCC-mediated) | Benzothiazole-Profen Hybrid Amides mdpi.comnih.gov |

| 2-(4-Propargyloxyphenyl)benzothiazole | Various Azides | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Benzothiazole-Triazole Conjugates nih.gov |

| (Benzothiazol-2-yl)oxyacetic acids | Schiff Bases | Ketene-Imine Cycloaddition | Benzothiazole-β-Lactam Conjugates nih.gov |

| 2-Mercaptobenzothiazole Hydrazide | Phthalic Anhydride | Hydrazinolysis and Condensation | Benzothiazole-Phthalimide Hybrid |

| 2-Aminobenzothiazole | Azoaldehyde derivative, L-alanine | Cyclization and Condensation (MW-assisted) | Benzothiazole-Imidazolidine Scaffolds nih.gov |

| Benzothiazole, 2-chloro-2-phenylacetophenone, 1,3-Dicarbonyl compounds | 1,3-Dicarbonyl compounds | Multicomponent Reaction (MCR) | Spiro[benzo[d]pyrrolo[2,1-b]thiazole-pyrimidine] derivatives researchgate.net |

Structural Characterization and Spectroscopic Analysis of 2 Hydrazino 6 Isopropyl 1,3 Benzothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of a compound by providing information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

In the ¹H NMR spectrum of 2-Hydrazino-6-isopropyl-1,3-benzothiazole, distinct signals would be expected for the protons of the isopropyl group, the aromatic protons on the benzothiazole (B30560) ring, and the protons of the hydrazino group.

Isopropyl Group Protons: This group would produce two characteristic signals. A doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (CH). The chemical shift for the methyl protons would likely appear in the upfield region, while the methine proton would be further downfield.

Aromatic Protons: The benzothiazole ring has three aromatic protons at positions 4, 5, and 7. Their chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents. For similar 6-substituted 2-hydrazinobenzothiazole (B1674376) derivatives, these aromatic protons typically resonate in the range of δ 6.5-7.5 ppm. sphinxsai.com The specific splitting patterns (coupling constants) would depend on the interactions between adjacent protons.

Hydrazino Group Protons: The NH and NH₂ protons of the hydrazino group would likely appear as broad singlets. Their chemical shifts can vary significantly and are often observed in the range of δ 9.0-11.0 ppm for related compounds, influenced by factors like solvent and concentration. sphinxsai.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Isopropyl-CH₃ | ~1.2-1.4 | Doublet |

| Isopropyl-CH | ~2.9-3.1 | Septet |

| Aromatic-H | ~6.5-7.5 | Multiplets |

Carbon-13 NMR (¹³C NMR) Structural Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Isopropyl Carbon Atoms: The two methyl carbons would appear as a single signal in the aliphatic region, while the methine carbon would resonate at a slightly lower field.

Benzothiazole Carbon Atoms: The carbons of the benzothiazole ring system would show signals in the aromatic region (typically δ 110-160 ppm). The carbon atom C-2, bonded to the electronegative nitrogen and sulfur atoms and the hydrazino group, would be expected at a significantly downfield chemical shift. The chemical shifts of the other aromatic carbons would be influenced by the positions of the substituents.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl-CH₃ | ~20-25 |

| Isopropyl-CH | ~30-35 |

| Aromatic Carbons | ~110-155 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous validation of its molecular formula, C₁₀H₁₃N₃S. The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like benzothiazole derivatives. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. The resulting mass spectrum would show a prominent peak corresponding to the mass of this ion. Further fragmentation analysis (MS/MS) could be performed to elucidate the structure by breaking the molecule into smaller, characteristic fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.

N-H Stretching: The hydrazino group (NH and NH₂) would exhibit characteristic stretching vibrations in the region of 3100-3400 cm⁻¹. sphinxsai.com

C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the isopropyl group would appear just below 3000 cm⁻¹. sphinxsai.com

C=N Stretching: The C=N bond within the thiazole (B1198619) ring would show a stretching band in the region of 1600-1650 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring usually appear in the 1450-1600 cm⁻¹ range. researchgate.net

N-H Bending: The bending vibration of the N-H bonds in the hydrazino group would likely be observed around 1610-1620 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Hydrazino) | 3100-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2970 |

| C=N Stretch (Thiazole) | ~1600-1650 |

| Aromatic C=C Stretch | ~1450-1600 |

Chromatographic Techniques for Purity Assessment and Retention Analysis

Chromatographic methods are fundamental in the analysis of this compound and its derivatives, serving critical roles in both verifying the purity of synthesized compounds and understanding their retention behavior under various conditions. These techniques are indispensable for monitoring the progress of chemical reactions and for the isolation and quantification of benzothiazole-based compounds.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of benzothiazole derivatives. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

A method developed for the analysis of various benzothiazoles, including related structures like 2-mercaptobenzothiazole (B37678) and 2-(methylthio)benzothiazole, utilizes a reversed-phase C18 (RP-18) column. ucdavis.edu The separation is typically achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. ucdavis.edu UV detection is effective for these compounds due to the chromophoric nature of the benzothiazole ring system. ucdavis.edu

The retention of benzothiazole derivatives is significantly influenced by the pH of the mobile phase. For instance, the analysis of 2-mercaptobenzothiazole (MBT) is strongly affected by pH; raising the pH above 6.5 shifts its absorbance maximum and reduces absorbance at the primary monitoring wavelength, underscoring the need for buffered eluents and sample solutions to ensure reproducibility and accurate quantification. ucdavis.edu This principle is equally relevant for this compound, as the basicity of the hydrazino group can influence its interaction with the stationary phase and its retention time. The study of benzothiazoles in environmental samples has also highlighted the use of liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) for sensitive and selective analysis. nih.govresearchgate.net

Table 1: Representative HPLC Conditions for Analysis of Benzothiazole Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (RP-18) |

| Mobile Phase | Acetonitrile-Water Gradient |

| Detection | UV-Vis or High-Resolution Mass Spectrometry (HRMS) |

| Buffer | Required to control pH and ensure consistent retention times |

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for assessing the purity of this compound and its derivatives. It is particularly valuable for monitoring the progress of synthesis reactions in real-time. semanticscholar.orgresearchgate.netekb.egsphinxsai.com

In the synthesis of various benzothiazole derivatives, TLC is used to confirm the consumption of starting materials and the formation of the desired product. sphinxsai.commdpi.com The completion of a reaction is often indicated by the appearance of a new spot with a different retention factor (Rf) on the TLC plate. sphinxsai.comnih.gov For purity assessment, a single spot on the chromatogram developed with multiple solvent systems suggests a high degree of purity. semanticscholar.org

The stationary phase is typically silica (B1680970) gel G, and various solvent systems can be employed as the mobile phase to achieve optimal separation. nih.gov Visualization of the separated spots can be achieved using methods such as exposure to iodine vapors or by observing fluorescence under UV light, as the benzothiazole nucleus is UV-active.

Table 2: TLC Systems for the Characterization of Benzothiazole Derivatives

| Component | Description |

|---|---|

| Stationary Phase | Silica Gel G |

| Mobile Phase (Eluent) | Various solvent systems, often mixtures of ethyl acetate (B1210297) and hexane. mdpi.com |

| Detection Method | Iodine Vapors, UV Light |

| Application | Reaction Monitoring, Purity Ascertainment nih.gov |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. While specific crystallographic data for this compound were not found in the reviewed literature, extensive studies on closely related analogs, such as 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine, provide critical insights into the expected solid-state conformation, bond angles, and intermolecular interactions of this class of compounds. nih.gov

The crystal structure of 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine reveals an asymmetric unit containing two crystallographically independent molecules. nih.gov The benzothiazole ring system is essentially planar. A key structural feature is the slight twist of the hydrazine (B178648) group relative to this plane. The dihedral angle between the benzothiazole ring and the hydrazine group is 8.71(6)° in one molecule and 7.16(6)° in the other. nih.gov

In the crystal lattice, the molecules are organized into sheets parallel to the ab plane through a network of intermolecular hydrogen bonds. nih.gov Specifically, neighboring molecules are connected via pairs of N—H⋯N hydrogen bonds, which form a distinct R₂²(8) ring motif. nih.gov This type of structural analysis is crucial for understanding the solid-state packing and physical properties of the compound. Similar analysis on benzothiazol-2-yl-hydrazine also confirms stabilization of the crystal structure through intermolecular N—H···N hydrogen-bonded interactions. researchgate.net

Table 3: Crystallographic Data for the Analogous Compound 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆ClN₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 11.9688 (4) Åb = 5.7600 (2) Åc = 25.0483 (9) Åβ = 96.069 (1)° |

| Volume | 1716.48 (11) ų |

| Z (Molecules per unit cell) | 8 |

| Dihedral Angle (Benzothiazole ring to Hydrazine group) | Molecule A: 8.71 (6)°Molecule B: 7.16 (6)° |

| Key Intermolecular Interaction | N—H⋯N hydrogen bonds forming R₂²(8) ring motifs |

Theoretical and Computational Chemistry Applied to 2 Hydrazino 6 Isopropyl 1,3 Benzothiazole Systems

Molecular Modeling and Docking Studies for Elucidating Molecular Interactions

Molecular modeling and docking studies are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in medicinal chemistry for understanding the interactions between a ligand, such as a derivative of 2-Hydrazino-6-isopropyl-1,3-benzothiazole, and a biological target, typically a protein or enzyme.

In studies of related benzothiazole-hydrazone derivatives, molecular docking has been employed to investigate their binding modes within the active sites of various enzymes. For instance, docking studies on benzothiazole-hydrazone analogues have revealed their potential to interact with microbial enzymes, which is crucial for their antimicrobial activity. nih.govresearchgate.net The general approach involves preparing the three-dimensional structures of the ligands and the target protein, followed by a search algorithm that generates a multitude of possible binding poses. These poses are then scored based on a scoring function that estimates the binding affinity.

For derivatives of 2-hydrazinobenzothiazole (B1674376), docking simulations have been used to explore their inhibitory activity against enzymes like lactate (B86563) dehydrogenase (LDH). researchgate.net The docking results typically highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, the hydrazone moiety is often involved in forming hydrogen bonds with amino acid residues in the active site. nih.govrsc.org While specific docking studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous structures are applicable. The isopropyl group at the 6-position would be expected to engage in hydrophobic interactions within a corresponding pocket of a target protein.

A theoretical docking study on novel benzothiazole-hydrazone derivatives against human monoamine oxidase B (hMAO-B) revealed that the benzothiazole (B30560) core typically binds within the substrate cavity of the enzyme. nih.gov The hydrazone linker and the substituted aromatic ring are often positioned in the entrance cavity, with the nitrogen atoms of the hydrazone linker forming stabilizing hydrogen bonds with amino acid residues. nih.gov

Table 1: Representative Molecular Docking Data for Related Benzothiazole Derivatives

| Compound Type | Target Enzyme | Key Interactions Observed | Reference |

| Benzothiazole-hydrazone derivatives | Enoyl-acyl carrier protein reductase (InhA) | Hydrogen bonding, Hydrophobic interactions | researchgate.net |

| 2-Hydrazinobenzothiazole derivatives | Lactate dehydrogenase (LDH) | Hydrogen bonding, Hydrophobic interactions | researchgate.net |

| Benzothiazole-hydrazone derivatives | Human Monoamine Oxidase B (hMAO-B) | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| Benzothiazole derivatives | Klebsiella aerogenes & Staphylococcus aureus proteins | Hydrogen bonding, Hydrophobic interactions | mdpi.com |

This table is illustrative and based on studies of related benzothiazole compounds, not specifically this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. nih.gov These methods allow for the calculation of various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.netmdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

For benzothiazole derivatives, DFT calculations have been used to analyze their electronic properties. mdpi.com The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can identify the regions of a molecule that are prone to electrophilic and nucleophilic attack. nih.govmdpi.com In the case of this compound, the nitrogen atoms of the hydrazino group and the thiazole (B1198619) ring would be expected to be electron-rich regions, while the hydrogen atoms of the hydrazino group would be electron-poor.

Studies on substituted benzothiazoles have shown that the nature of the substituent on the benzene (B151609) ring can significantly influence the HOMO-LUMO energy gap. mdpi.com For instance, the presence of an electron-withdrawing group like trifluoromethyl (CF3) has been observed to lower the energy gap, thereby increasing the molecule's reactivity. mdpi.com Conversely, an electron-donating group like the isopropyl group in this compound would be expected to increase the electron density of the benzothiazole ring system and modulate its electronic properties.

The calculated quantum chemical parameters for a series of substituted benzothiazoles used as corrosion inhibitors showed a correlation between their electronic properties and their inhibition efficiency. sciencepub.net Specifically, a lower HOMO-LUMO energy gap was associated with better performance. sciencepub.net

Table 2: Representative Quantum Chemical Parameters for Substituted Benzothiazoles (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO) (eV) | Method | Reference |

| Benzothiazole | - | - | 8.478 | AM1 | sciencepub.net |

| 2-Amino-benzothiazole | - | - | - | AM1 | sciencepub.net |

| 2-Mercapto-benzothiazole | - | - | 7.987 | AM1 | sciencepub.net |

| Benzothiazole with CF3 substituent | - | - | 4.46 | DFT | mdpi.com |

Note: The values presented are for related benzothiazole compounds to illustrate the application of quantum chemical calculations. Specific values for this compound would require dedicated computational studies.

Spectroscopic Simulations and Orbital Imaging

Computational methods are also employed to simulate spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds. DFT calculations can predict vibrational frequencies (FT-IR and Raman), as well as nuclear magnetic resonance (NMR) chemical shifts. mdpi.comnih.gov

For a derivative of a benzothiazol-2-yl-hydrazone, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to calculate the ground-state molecular geometry and vibrational frequencies. nih.gov The calculated vibrational spectra were then compared with the experimental FT-IR and FT-Raman spectra to assign the observed bands to specific vibrational modes of the molecule. nih.gov Such studies on benzothiazole derivatives have identified characteristic vibrational frequencies for the C-H, C=N, and N-H bonds. mdpi.com

Orbital imaging, through the visualization of HOMO and LUMO, provides a graphical representation of the electron distribution in these frontier orbitals. This imagery is crucial for understanding charge transfer within the molecule, which is a key aspect of its reactivity and photophysical properties. nih.govnih.gov For benzothiazole-based fluorescent probes, the analysis of frontier molecular orbitals helps in understanding the mechanism of processes like excited-state intramolecular proton transfer (ESIPT). nih.gov

Determination of Acidity Constants (pKa) via Spectrophotometric and Computational Methods

The acidity constant (pKa) is a fundamental physicochemical property that influences the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability across biological membranes, and interaction with biological targets. The pKa values of benzothiazole derivatives can be determined experimentally using methods like spectrophotometry and potentiometric titration, as well as computationally. nih.govsemanticscholar.org

Experimental determination often involves monitoring the change in the UV-visible absorption spectrum of the compound as a function of pH. semanticscholar.org The pKa can be calculated from the resulting data. For benzothiazole derivatives, the aza-nitrogen atom of the thiazole ring is a potential protonation site. semanticscholar.org The basicity of this nitrogen is influenced by the substituents on the benzothiazole ring system.

Computational methods can also be used to predict pKa values, often by calculating the free energy change associated with the protonation/deprotonation reaction. These predictions, when calibrated with experimental data, can be a valuable tool in drug discovery.

Structure-Activity Relationship (SAR) Studies based on Chemical Modifications and Interaction Profiles

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by making systematic chemical modifications and evaluating their effects. For benzothiazole derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.

In the context of antimicrobial activity, SAR studies on benzothiazole-hydrazones have shown that the nature and position of substituents on the aromatic rings significantly impact their potency. nih.gov For instance, the presence of electron-withdrawing groups (e.g., Cl, NO2, F, Br) on a phenyl ring attached to the hydrazone moiety was found to increase antifungal activity, while electron-donating groups (e.g., OH, OCH3) tended to enhance antibacterial activity. nih.gov

For 6-substituted benzothiazole derivatives, the substituent at the 6-position has been shown to modulate biological activity. In one study, a nitro group at the 6-position was found to be important for the observed antimicrobial activity. researchgate.net The isopropyl group at the 6-position of this compound, being a lipophilic and electron-donating group, would likely influence the compound's pharmacokinetic properties (e.g., absorption, distribution) and its interaction with biological targets. The lipophilicity conferred by the isopropyl group could enhance membrane permeability.

The hydrazone moiety itself is a critical pharmacophore in many biologically active compounds, contributing to their ability to form hydrogen bonds and coordinate with metal ions. nih.govmdpi.com Modifications of the hydrazino group in this compound, for example, by condensation with various aldehydes or ketones, would generate a library of hydrazones with potentially diverse biological activities. mdpi.comresearchgate.net

Coordination Chemistry of 2 Hydrazino 6 Isopropyl 1,3 Benzothiazole As a Ligand

Investigation of Binding Modes and Chelation Properties with Metal Centers

2-Hydrazino-6-isopropyl-1,3-benzothiazole possesses several potential donor atoms, including the nitrogen atoms of the hydrazine (B178648) group, the nitrogen atom of the thiazole (B1198619) ring, and the sulfur atom within the ring. This multi-dentate character allows for various binding modes with metal centers. Research on analogous 2-hydrazinobenzothiazole (B1674376) derivatives has shown that they can act as bidentate or tridentate ligands. sciencepublishinggroup.comamazonaws.com

The most common mode of coordination involves chelation through the heterocyclic nitrogen atom of the benzothiazole (B30560) ring and the terminal nitrogen atom of the hydrazine moiety, forming a stable five-membered ring with the metal ion. This bidentate chelation is a prevalent feature in the coordination chemistry of related benzothiazole-based ligands.

Furthermore, the hydrazine group can undergo condensation reactions with aldehydes or ketones to form Schiff bases. These Schiff base derivatives of 2-hydrazinobenzothiazole can then act as tridentate or even tetradentate ligands, coordinating with metal ions through the benzothiazole nitrogen, the imine nitrogen, and another donor atom from the aldehyde or ketone precursor. sciencepublishinggroup.comamazonaws.com For instance, the condensation of 2-hydrazinobenzothiazole with 2-pyridinecarboxaldehyde (B72084) yields a tridentate ligand that coordinates to a cobalt(II) center through the pyridine (B92270) nitrogen, the imine nitrogen, and the benzothiazole ring nitrogen. sciencepublishinggroup.com

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its Schiff base derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating under reflux. amazonaws.comresearchgate.net The resulting complexes can be isolated as crystalline solids and characterized by a variety of analytical and spectroscopic techniques.

Commonly employed metal ions for complexation with benzothiazole-based ligands include those from the first transition series such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). amazonaws.com The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, can vary depending on the metal ion, the reaction conditions, and the specific ligand used. Molar conductivity measurements in solvents like DMSO or DMF are often used to determine the electrolytic or non-electrolytic nature of the complexes. chemistryjournal.netbiointerfaceresearch.com

Elemental analysis provides the empirical formula of the complexes, while thermal analysis (TGA) can give insights into their thermal stability and the presence of coordinated or lattice solvent molecules. Magnetic susceptibility measurements are crucial for determining the magnetic properties of the complexes, which in turn helps in deducing the geometry around the central metal ion. jptcp.com

Spectroscopic Investigations of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are indispensable for elucidating the nature of the metal-ligand bonding and the coordination environment in the complexes of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the N-H stretching vibrations of the hydrazine group. Upon complexation, a shift in these bands to lower or higher frequencies indicates the involvement of the hydrazine nitrogen in coordination. A new band appearing in the far-IR region can often be attributed to the M-N bond vibration, providing direct evidence of coordination. For Schiff base derivatives, the C=N (imine) stretching vibration is a key diagnostic peak; a shift in its position upon complexation confirms the coordination of the imine nitrogen to the metal center. researchgate.netchemicalpapers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its diamagnetic complexes. The signals of the protons in the vicinity of the coordinating atoms are expected to shift upon complexation. For instance, the N-H protons of the hydrazine group would show a downfield shift or might even disappear upon deprotonation and coordination. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion. The d-d transitions observed in the visible region are characteristic of the coordination environment. For example, octahedral and tetrahedral geometries for Co(II) and Ni(II) complexes can often be distinguished based on the number and position of their d-d absorption bands. uomustansiriyah.edu.iq The spectra also exhibit charge transfer bands, typically at higher energies in the UV region.

The table below summarizes typical spectroscopic data observed for transition metal complexes of analogous 2-hydrazinobenzothiazole Schiff base ligands.

| Spectroscopic Technique | Key Observational Data for Metal Complexes |

| IR Spectroscopy | Shift in ν(N-H) and ν(C=N) bands; Appearance of new ν(M-N) bands. |

| ¹H NMR Spectroscopy | Downfield shift of protons near coordination sites. |

| UV-Vis Spectroscopy | d-d transition bands indicative of coordination geometry; Ligand-to-metal charge transfer (LMCT) bands. |

Influence of the Isopropyl and Hydrazine Moieties on Coordination Geometry and Stability

The structural features of the this compound ligand, specifically the isopropyl and hydrazine groups, are expected to exert a significant influence on the coordination geometry and stability of its metal complexes.

The hydrazine moiety is central to the chelating ability of the ligand. As previously discussed, it provides a key nitrogen donor atom for the formation of a stable five-membered chelate ring with the metal ion. The reactivity of the hydrazine group allows for the straightforward synthesis of a variety of Schiff base ligands with different donor sets, thereby enabling the tuning of the coordination environment around the metal center.

The isopropyl group , being an electron-donating group, increases the electron density on the benzothiazole ring system. This electronic effect can enhance the Lewis basicity of the nitrogen and sulfur donor atoms, potentially leading to the formation of more stable metal complexes. nih.gov From a steric perspective, the bulky nature of the isopropyl group can influence the coordination geometry by restricting the number of ligands that can coordinate to the metal center or by favoring a particular stereochemistry. rsc.orgnih.gov For instance, the steric hindrance from the isopropyl group might favor the formation of tetrahedral complexes over octahedral ones in certain cases. The interplay of these electronic and steric effects ultimately dictates the final structure and stability of the coordination compounds. researchgate.net

Advanced Research Applications of the 2 Hydrazino 6 Isopropyl 1,3 Benzothiazole Scaffold in Organic Synthesis

Development of Novel Heterocyclic Scaffolds for Chemical Libraries

The 2-hydrazino-benzothiazole framework serves as an exceptional starting point for generating libraries of novel heterocyclic compounds. The primary site of reactivity is the hydrazine (B178648) group (-NHNH2), which readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reactivity allows for the straightforward synthesis of a wide range of hydrazone derivatives.

Researchers have systematically synthesized series of 2-hydrazinobenzothiazole-based hydrazones by reacting the parent hydrazine with different substituted acetophenones. nih.govsphinxsai.com For instance, the reaction of 2-hydrazino-6-methylbenzothiazole or 2-hydrazino-6-fluorobenzothiazole with various acetophenones (e.g., 4-methoxyacetophenone, 2,4-dichloroacetophenone) in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid yields the corresponding hydrazone derivatives. nih.govsphinxsai.com This synthetic strategy is highly modular, enabling the introduction of diverse substituents onto the final molecule, which is crucial for structure-activity relationship (SAR) studies in drug discovery. researchgate.net The benzothiazole (B30560) nucleus itself is a significant pharmacophore found in numerous biologically active compounds. nih.govresearchgate.net

The synthetic utility extends beyond simple hydrazones. The 2-hydrazino group can act as a binucleophile to construct more complex fused heterocyclic systems. For example, it can be used to synthesize pyrazole-thiazole hybrids, which combine two potent pharmacophores into a single molecule. researchgate.net The reaction of 2-hydrazinyl-6-substituted-benzothiazoles with 1,3-dicarbonyl compounds leads to the formation of benzothiazolylpyrazoles, demonstrating the scaffold's utility in creating fused bicyclic and tricyclic systems. researchgate.net

Table 1: Examples of Heterocyclic Scaffolds Derived from 2-Hydrazinobenzothiazole (B1674376) Analogs

| Starting Hydrazine | Reactant | Resulting Scaffold | Reference |

| 2-Hydrazino-6-methylbenzothiazole | Substituted Acetophenones | 2-{(aryl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole (Hydrazones) | nih.gov |

| 6-Chloro-2-benzothiazol-2-yl-hydrazine | Aromatic Ketones/Aldehydes | 1-(aryl)ethanone (6-chloro-1,3-benzothiazol-2-yl)hydrazone (Hydrazones) | |

| 2-Hydrazinyl-6-substituted-benzothiazoles | 2-(3-substitutedbenzoyl)-(1H)-indene-1,3(2H)-diones | Benzothiazolylindenopyrazoles | researchgate.net |

| 2-Hydrazino-6-fluorobenzothiazole | Substituted Acetophenones | 2-Substituted hydrazino-6-fluoro-1,3-benzothiazole (Hydrazones) | sphinxsai.com |

| (Thymol-derived) Ketone | Thiosemicarbazide followed by α-halocarbonyls | 2-Hydrazinyl-4-phenyl-1,3-thiazoles | nih.gov |

Precursor in Multicomponent Reactions for Complex Molecular Architectures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all atoms of the starting materials. The 2-hydrazino-6-isopropyl-1,3-benzothiazole scaffold is an ideal candidate for use as the hydrazine component in various MCRs.

Hydrazines are fundamental building blocks in the synthesis of pyrazoles, a class of heterocycles with significant applications in pharmaceutical and agrochemical industries. beilstein-journals.org In a typical MCR for pyrazole (B372694) synthesis, a 1,3-dielectrophile (like a 1,3-dicarbonyl compound) reacts with a hydrazine. beilstein-journals.org The this compound can serve as the hydrazine source, allowing for the direct incorporation of the benzothiazole unit into a complex pyrazole structure in a single, atom-economical step.

For example, a three-component reaction can be envisioned involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), and this compound. Such reactions often proceed through a series of tandem steps, such as Knoevenagel condensation followed by a Michael addition and subsequent cyclization/dehydration, to yield highly substituted heterocyclic systems. beilstein-journals.org The use of the benzothiazole hydrazine in these MCRs provides a modular and convergent approach to synthesizing complex molecular architectures that would otherwise require lengthy, linear synthetic sequences. beilstein-journals.org This strategy is particularly valuable for rapidly generating molecular diversity around a core scaffold for high-throughput screening.

Exploration in Advanced Materials Science Applications (e.g., Dyes, Polymers)

The benzothiazole ring system is a well-known structural motif in functional organic materials, including dyes and polymers, due to its rigid, planar structure and unique electronic properties. While specific research on this compound in materials science is not extensively documented, its structural features suggest significant potential.

The extended π-conjugation of the benzothiazole core makes it an excellent chromophore. Modifications to this core can tune its absorption and emission properties across the visible spectrum, making it a candidate for developing novel dyes. The hydrazine group offers a convenient chemical handle for further functionalization, allowing the attachment of the benzothiazole chromophore to other molecules or polymer backbones.

In polymer science, benzothiazole derivatives are incorporated into polymer chains to impart specific properties such as thermal stability, fluorescence, or electrochromism. For instance, researchers have synthesized imidazole-fused 2,1,3-benzothiadiazole (B189464) (BTD) hybrids as precursors for polymers with tailored donor-acceptor characteristics for optoelectronic applications. mdpi.com The synthesis involved condensing a diamino-BTD with an aldehyde to form the imidazole-BTD unit, which was then suitable for polymerization. mdpi.com Similarly, the this compound could be derivatized into a monomer and copolymerized to create advanced functional polymers.

Chemo-Sensor and Molecular Recognition Element Development

The inherent fluorescence of the benzothiazole scaffold makes it a prime candidate for the development of optical chemosensors. mdpi.comresearchgate.net These sensors operate through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where interaction with a specific analyte modulates the fluorescence output (intensity or wavelength).

Researchers have successfully designed benzothiazole-based fluorescence sensors that exhibit a selective "turn-off" response to ferric ions (Fe³⁺) in aqueous solutions. researchgate.net In these systems, the benzothiazole unit acts as the fluorophore (the signaling unit), while an attached receptor group is responsible for selectively binding the target analyte. The hydrazine moiety in this compound, or its derivatives like hydrazones, can serve as an effective binding site for metal ions.

Upon complexation with a paramagnetic ion like Fe³⁺, the fluorescence of the benzothiazole core is quenched due to electron or energy transfer between the fluorophore and the metal ion. researchgate.net The design of such sensors involves creating a specific binding pocket for the target analyte. The reaction of 2-hydrazinobenzothiazole with specific aldehydes or ketones can create hydrazone-based ligands with precisely arranged donor atoms (e.g., nitrogen and oxygen) that form a stable complex with the target ion. These sensors have demonstrated high selectivity and sensitivity, with detection limits for Fe³⁺ in the micromolar range, and have been successfully applied to detect ions in living cells. researchgate.net

Table 2: Characteristics of Benzothiazole-Based Chemosensors

| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

| Benzothiazole-based fluorescence sensor 1 | Fe³⁺ | Fluorescence quenching | 8.43 μM | researchgate.net |

| Benzothiazole-based fluorescence sensor 2 | Fe³⁺ | Fluorescence quenching | 5.86 μM | researchgate.net |

| 2,1,3-Benzothiadiazole (BTD) derivatives | Various ions and molecules | Fluorescence modulation (turn-on/turn-off) | Analyte-dependent | mdpi.com |

Future Research Directions and Unexplored Avenues for 2 Hydrazino 6 Isopropyl 1,3 Benzothiazole

Targeted Synthesis of Undiscovered Analogues and Derivatives with Modified Substitutions

The generation of a library of analogues based on the 2-Hydrazino-6-isopropyl-1,3-benzothiazole core is a primary avenue for future work. Systematic modification of its three key structural components—the isopropyl group, the benzene (B151609) ring, and the hydrazine (B178648) moiety—could unlock a vast chemical space. Research has shown that variations in the substitution pattern of the benzothiazole (B30560) ring significantly influence molecular properties. nih.gov The synthesis of N'-substituted monohydrazides by reacting 2-hydrazinobenzothiazole (B1674376) with dicarboxylic acid anhydrides has been demonstrated, indicating the reactivity of the hydrazine group for derivatization. chemicalpapers.com

Future efforts should focus on:

Modification of the 6-position substituent: Replacing the isopropyl group with other alkyl chains (linear, branched, cyclic), electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., trifluoromethyl) could systematically tune the electronic properties of the benzothiazole ring.

Substitution on the benzene ring: Introducing additional functional groups at the C4, C5, or C7 positions of the benzothiazole ring would yield a new class of multi-substituted analogues.

Derivatization of the hydrazine moiety: The hydrazine group is a versatile handle for a wide range of chemical transformations. Condensation reactions with various aldehydes and ketones can produce a series of novel hydrazones. nih.govresearchgate.net Acylation, sulfonation, and reaction with isocyanates or isothiocyanates would lead to stable amide, sulfonamide, urea, and thiourea (B124793) derivatives, respectively. researchgate.net

| Modification Target | Proposed Reagents/Reaction Type | Potential Analogue/Derivative Class | Rationale/Objective |

| Isopropyl Group (C6) | Grignard reagents on a precursor; Friedel-Crafts alkylation | Analogues with varied alkyl/aryl groups at C6 | Modulate lipophilicity and steric profile |

| Benzene Ring (C4, C5, C7) | Electrophilic aromatic substitution (nitration, halogenation) | Nitro-, halo-, or sulfo-substituted analogues | Tune electronic properties and reactivity |

| Hydrazine Moiety (-NHNH₂) | Aldehydes/Ketones | Schiff bases (Hydrazones) | Create extended conjugated systems |

| Hydrazine Moiety (-NHNH₂) | Acid chlorides/Anhydrides | N'-Acylhydrazides | Introduce new functional handles and modify properties |

| Hydrazine Moiety (-NHNH₂) | Isocyanates/Isothiocyanates | Semicarbazides/Thiosemicarbazides | Explore hydrogen bonding capabilities |

Elucidation of Novel Chemical Reactions and Rearrangements Involving the Hydrazine-Benzothiazole Core

Beyond simple derivatization, the hydrazine-benzothiazole core is ripe for exploration in novel chemical reactions and rearrangements. The interplay between the nucleophilic hydrazine group and the heterocyclic ring system could lead to complex molecular architectures. For instance, reactions of 2-hydrazinobenzothiazoles with ethyl acetoacetate (B1235776) are known to produce benzothiazolo-5-pyrazolones, demonstrating a pathway for constructing new heterocyclic rings. nih.gov

Future research could investigate:

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound, an aldehyde, and a third component (e.g., a β-ketoester or malononitrile) could rapidly generate molecular complexity.

Transition Metal-Catalyzed Cross-Coupling: The benzothiazole ring and the hydrazine moiety could be functionalized using modern cross-coupling strategies, potentially involving C-H activation or coupling at the nitrogen atoms.

Intramolecular Cyclizations: Designing precursors that undergo intramolecular cyclization between a derivatized hydrazine group and a substituent on the benzothiazole ring could lead to novel fused polycyclic systems. Research has shown that condensation of 2-hydrazinobenzothiazoles with oxadiazoles (B1248032) can lead to 1,2,4-triazoles via a ring-opening/ring-closure reaction. nih.gov

| Reaction Class | Proposed Reactants/Conditions | Potential Product Scaffold | Scientific Goal |

| Heterocycle Synthesis | β-Diketones, α,β-Unsaturated ketones | Pyrazole (B372694), Pyrimidine derivatives | Access new fused and linked heterocyclic systems |

| Ring Transformation | Reaction with oxadiazoles or similar heterocycles | Triazole-benzothiazole hybrids | Investigate novel rearrangement pathways nih.gov |

| Metal-Catalyzed Coupling | Aryl halides, Palladium/Copper catalysts | N-Arylhydrazino or C-Aryl derivatives | Explore advanced functionalization strategies |

| Tandem Reactions | Condensation followed by intramolecular cyclization | Fused polycyclic heterocycles | Develop efficient synthesis of complex molecules |

Advanced Mechanistic Studies of Synthetic Pathways and Derivatization Reactions